2-Aminooctanedioic acid

Vue d'ensemble

Description

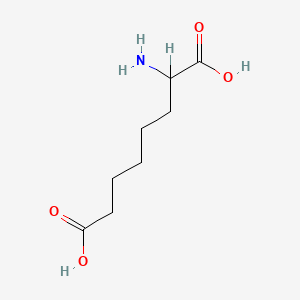

2-Aminooctanedioic acid, also known as DL-2-Aminosuberic acid, is an organic compound with the molecular formula C8H15NO4. It is a derivative of octanedioic acid, featuring an amino group attached to the second carbon atom. This compound is part of the alpha amino acids family, which are essential building blocks in various biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctanedioic acid typically involves the reaction of octanedioic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the amino group is correctly positioned on the second carbon atom. The reaction is usually carried out in an aqueous medium at elevated temperatures to enhance the yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques ensures the consistency and quality of the compound produced .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminooctanedioic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols under specific conditions.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents or acylating agents are often employed.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Applications

1. Building Block in Organic Synthesis

- Role : (S)-2-Aminooctanedioic acid serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the formation of diverse derivatives that can be utilized in various chemical reactions.

- Reactions : It undergoes oxidation, reduction, and substitution reactions, making it versatile for synthesizing other compounds.

Table 1: Common Reactions Involving 2-Aminooctanedioic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to oxo derivatives | KMnO₄, CrO₃ |

| Reduction | Reduces carboxylic acid groups to alcohols | LiAlH₄, NaBH₄ |

| Substitution | Amino group reacts with electrophiles | Alkyl halides, acyl chlorides |

Biological Applications

2. Role in Metabolism

- Function : This compound is involved in various metabolic pathways and enzymatic reactions. It has been studied for its role in amino acid metabolism and potential interactions with enzymes.

- Case Study : Research indicates that this compound may influence metabolic processes related to energy production and amino acid biosynthesis.

Medical Applications

3. Therapeutic Potential

- Investigation : (S)-2-Aminooctanedioic acid is being explored for its potential therapeutic effects, particularly as a precursor for drug synthesis. Its structural properties make it suitable for developing pharmaceuticals targeting specific biological pathways.

- Research Findings : Studies have shown that derivatives of this compound exhibit anti-inflammatory and anti-cancer activities, suggesting its potential use in treating various diseases.

Industrial Applications

4. Production of Biodegradable Polymers

- Usage : The compound is utilized in the production of biodegradable polymers, which are increasingly important in reducing environmental impact.

- Industry Impact : Its application in creating sustainable materials aligns with global efforts to develop eco-friendly alternatives to conventional plastics.

Mécanisme D'action

The mechanism by which 2-Aminooctanedioic acid exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

- L-Glutamic acid

- L-Aspartic acid

- L-Lysine

- L-Histidine

Comparison: 2-Aminooctanedioic acid is unique due to its longer carbon chain compared to other alpha amino acids like L-Glutamic acid and L-Aspartic acid. This extended chain provides different physicochemical properties, making it suitable for specific applications where other amino acids may not be as effective .

Activité Biologique

2-Aminooctanedioic acid, also known as DL-2-aminooctanoic acid or alpha-aminocaprylic acid, is a secondary metabolite belonging to the class of alpha amino acids. This compound has garnered interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.

- Chemical Formula : C₈H₁₇NO₂

- Molecular Weight : 159.2261 g/mol

- IUPAC Name : 2-aminooctanoic acid

Sources and Detection

DL-2-aminooctanoic acid has been detected in various food sources, including:

- Anatidae (waterfowl)

- Chickens (Gallus gallus)

- Domestic pigs (Sus scrofa domestica)

- Cow's milk

These findings suggest that it could serve as a biomarker for dietary intake of these foods .

1. Secondary Metabolite Functions

As a secondary metabolite, this compound may play roles in:

- Defense Mechanisms : Secondary metabolites often function as defense or signaling molecules in plants and microorganisms.

- Physiological Regulation : They can regulate physiological processes, potentially influencing metabolic pathways .

2. Inhibition of Pathogen Growth

Research indicates that derivatives of this compound, such as apicidin F and J, exhibit moderate inhibition against certain pathogens. These compounds have been shown to possess submicromolar inhibitory effects on fungal growth, suggesting their potential as antifungal agents .

Case Study 1: Antifungal Activity

A study involving genetically modified strains of Fusarium fujikuroi demonstrated that the incorporation of this compound into their metabolic pathways led to the production of new antifungal metabolites. The research highlighted the compound's role in enhancing the biosynthesis of these metabolites, which could be leveraged for developing new antifungal treatments .

Case Study 2: Metabolic Pathway Exploration

In another investigation focusing on metabolic profiling, researchers analyzed urine samples from blood deficiency model rats. The study identified various metabolites regulated by dietary components, including this compound. This suggests its involvement in metabolic responses related to blood deficiency syndromes .

Data Table: Biological Activities and Applications

Propriétés

IUPAC Name |

2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275757 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-59-9 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.